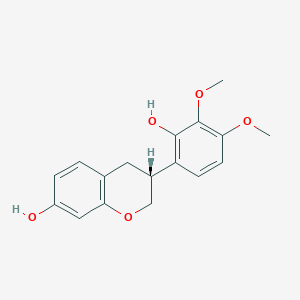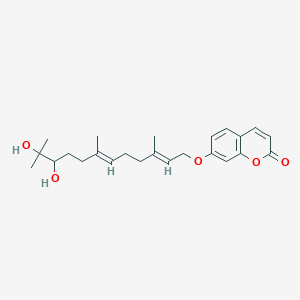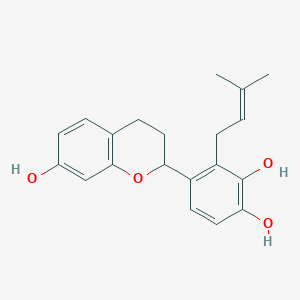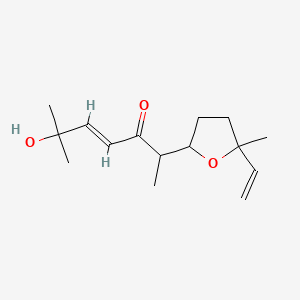
beta-Naphthoflavanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Beta-Naphthoflavanone has a wide range of scientific research applications:
Mecanismo De Acción
Beta-Naphthoflavanone is a potent agonist of the aryl hydrocarbon receptor . It induces cytochromes P450 (CYPs) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . It’s also an inducer of phase I detoxification enzymes (CYPs) and phase II enzymes (UDP-GTs) and NAD (P)H-dependent quinone oxyreductase-1 (NQO1) .
Safety and Hazards
When handling beta-Naphthoflavanone, it’s important to ensure adequate ventilation and use personal protective equipment as required . Avoid contact with skin and eyes, and avoid breathing mist, gas, or vapors . In case of accidental release, remove all sources of ignition and evacuate personnel to safe areas .
Direcciones Futuras
A recent study investigated the role of beta-Naphthoflavanone on the differentiation of osteoblasts of human adipose-derived stem cells . The results showed that beta-Naphthoflavanone at 1 μM significantly increased ALP activity and rate of cell proliferation compared to control on the 3rd, 7th, and 14th day . This suggests potential future directions for the use of beta-Naphthoflavanone in the treatment of large-volume bone defects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Beta-Naphthoflavanone can be synthesized through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-naphthaldehyde in the presence of a base, followed by cyclization to form the flavanone structure . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide, and it is carried out under reflux conditions.
Industrial Production Methods: Industrial production of beta-Naphthoflavanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Beta-Naphthoflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Comparación Con Compuestos Similares
Alpha-Naphthoflavanone: Another naphthoflavanone with similar structural features but different biological activities.
Quercetin: A well-known flavonoid with antioxidant properties, used in various health supplements.
Uniqueness: Beta-Naphthoflavanone is unique due to its potent agonist activity on the aryl hydrocarbon receptor, which distinguishes it from other flavonoids. This specific interaction leads to the induction of detoxification enzymes, making it a valuable compound in studies related to detoxification and chemoprevention .
Propiedades
IUPAC Name |
3-phenyl-2,3-dihydrobenzo[f]chromen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWSWGKXWMYSLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,2R,4S,6S,7S,10R,11S,12S,14R,16S,18R)-12,14-diacetyloxy-6-(furan-3-yl)-1,7,11,15,15-pentamethyl-5-oxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-18-yl] acetate](/img/structure/B600537.png)


